[1,2,4]Triazolo[4,3-a]pyridine-3-thiol
Overview
Description
“[1,2,4]Triazolo[4,3-a]pyridine-3-thiol” is a derivative of the triazolopyridine class of organic compounds . This class of compounds has been recognized for their various biochemical, clinical, and pharmaceutical applications . They have been identified as having antifungal, insecticidal, antibacterial, anticonvulsant, antioxidant, and herbicidal properties . They also act as adenosine receptors or inhibitors of HIF prolyl hydrolase and myeloperoxidase .
Synthesis Analysis
The synthesis of “[1,2,4]Triazolo[4,3-a]pyridine-3-thiol” involves a structure-based virtual screening made on IDO1 active site . The starting hit compound is a novel chemotype based on a [1,2,4]triazolo[4,3-a]pyridine scaffold . The rational and in silico-guided design of analogues led to the identification of an IDO1 inhibitor with sub-micromolar potency, high metabolic stability, and selectivity over TDO and CYP enzymes .
Molecular Structure Analysis
The molecular structure of “[1,2,4]Triazolo[4,3-a]pyridine-3-thiol” was analyzed using the B3LYP/6-311G (2d,2p) approach and the GAUSSIAN 16W program . XRD studies revealed that the compound crystallizes in the centrosymmetric monoclinic space group P 2 1 / n with eight molecules per unit cell . The asymmetric unit contains two 1,2,4-triazolo[4,3-a]pyridin-3-amine molecules linked via N–H⋯N hydrogen bonds with a R 22 (8) graph .
Chemical Reactions Analysis
The chemical reactions of “[1,2,4]Triazolo[4,3-a]pyridine-3-thiol” involve the conversion of tryptophan (Trp) into kynurenines (Kyn) in the first and rate-limiting step of the kynurenine pathway . This process is mediated by indoleamine 2,3-dioxygenase 1 (IDO1), a crucial enzyme in the maintenance of a balance between immune tolerance and immunity .
Physical And Chemical Properties Analysis
The physical and chemical properties of “[1,2,4]Triazolo[4,3-a]pyridine-3-thiol” were analyzed using FTIR and FT-Raman spectroscopy . The Stokes shifts derived from the optical spectra were equal to 9410 cm −1 for the triazole ring and 7625 cm −1 for the pyridine ring .
Scientific Research Applications
Anticancer Activity
“[1,2,4]Triazolo[4,3-a]pyridine-3-thiol” derivatives have been studied for their inhibitory activities toward c-Met/VEGFR-2 kinases and antiproliferative activities against tested three cell lines in vitro . The most promising compound exhibited excellent antiproliferative activities against A549, MCF-7, and Hela cancer cell lines .
Inhibition of Cell Growth
These compounds have shown to inhibit the growth of A549 cells in G0/G1 phase in a dose-dependent manner, and induced the late apoptosis of A549 cells .
Intervention on Intracellular Signaling
The intervention on intracellular c-Met signaling of A549 was verified by the result of Western blot . Fluorescence quantitative PCR showed that these compounds inhibited the growth of A549 cells by inhibiting the expression of c-Met and VEGFR-2 .
Low Hemolytic Toxicity
These compounds have shown low hemolytic toxicity, making them safer for use .
Synthesis of Heterocyclic Compounds
“[1,2,4]Triazolo[4,3-a]pyridine-3-thiol” is used in the synthesis of heterocyclic compounds, which hold enormous applications in medicinal and pharmaceutical chemistry .
Treatment of Type II-Diabetes Mellitus
3-(Trifluoromethyl)-1,2,4-triazolo[4,3-a]pyrazine, a derivative of “[1,2,4]Triazolo[4,3-a]pyridine-3-thiol”, is the key pharmacophore of sitagliptin phosphate, a new drug for the treatment of type II-diabetes mellitus .
Mechanism of Action
Target of Action
The primary target of [1,2,4]Triazolo[4,3-a]pyridine-3-thiol is indoleamine 2,3-dioxygenase 1 (IDO1) . IDO1 plays a crucial role in maintaining a balance between immune tolerance and immunity . Overexpression of IDO1 in the tumor microenvironment can lead to a dysregulation of this balance, resulting in tumor cells escaping immune control .
Mode of Action
The compound interacts with IDO1, inhibiting its catalytic activity . This inhibition is achieved through the compound’s novel chemotype, based on a [1,2,4] triazolo[4,3-a]pyridine scaffold . This scaffold is underexploited among heme binding moieties, and its use has resulted in an improvement of potency to sub-micromolar levels .
Biochemical Pathways
The primary biochemical pathway affected by [1,2,4]Triazolo[4,3-a]pyridine-3-thiol is the kynurenine pathway . IDO1’s role in this pathway is the conversion of tryptophan into kynurenines . By inhibiting IDO1, the compound disrupts this conversion, affecting the balance between immune tolerance and immunity .
Pharmacokinetics
It is noted that the compound exhibits excellent in vitro metabolic stability , which could potentially impact its bioavailability.
Result of Action
The inhibition of IDO1 by [1,2,4]Triazolo[4,3-a]pyridine-3-thiol can boost the immune response, making it a promising strategy in cancer immunotherapy . It can work in synergy with other immunotherapeutic agents, enhancing their efficacy .
Action Environment
The action of [1,2,4]Triazolo[4,3-a]pyridine-3-thiol can be influenced by the tumor microenvironment, where IDO1 is often overexpressed
Future Directions
The future directions for “[1,2,4]Triazolo[4,3-a]pyridine-3-thiol” research involve further optimization of the compound’s potency, metabolic stability, and selectivity . There is also interest in exploring the additional roles that IDO1 mediates beyond its catalytic activity . This could potentially lead to the development of new therapeutic strategies for cancer immunotherapy .
properties
IUPAC Name |
2H-[1,2,4]triazolo[4,3-a]pyridine-3-thione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3S/c10-6-8-7-5-3-1-2-4-9(5)6/h1-4H,(H,8,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQMDNIPQCWNIMG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NNC(=S)N2C=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60219772 | |
Record name | (1,2,4)Triazolo(4,3-a)pyridine-3(2H)-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60219772 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[1,2,4]Triazolo[4,3-a]pyridine-3-thiol | |
CAS RN |
6952-68-7 | |
Record name | 1,2,4-Triazolo(4,3-a)pyridine-3-thiol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006952687 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6952-68-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=70716 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | (1,2,4)Triazolo(4,3-a)pyridine-3(2H)-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60219772 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | [1,2,4]Triazolo[4,3-a]pyridine-3-thiol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1,2,4-TRIAZOLO(4,3-A)PYRIDINE-3-THIOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T0RLY3OSJ5 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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